5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline
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Overview
Description
5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline is an organic compound that features a chloro-substituted aniline linked to a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline typically involves the reaction of 5-methyl-1H-tetrazole with 5-chloro-2-nitrobenzyl chloride, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1H-tetrazole: A precursor in the synthesis of the compound, known for its use in various chemical reactions.
2-Butyl-4-chloro-1-{[2′-(1H-tetrazol-5-yl)(1,1′-biphenyl)-4-yl]methyl}-1H-imidazole-5-methanol:
Uniqueness
5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline is unique due to its specific combination of a chloro-substituted aniline and a tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
922711-44-2 |
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Molecular Formula |
C9H10ClN5 |
Molecular Weight |
223.66 g/mol |
IUPAC Name |
5-chloro-2-[(5-methyltetrazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C9H10ClN5/c1-6-12-13-14-15(6)5-7-2-3-8(10)4-9(7)11/h2-4H,5,11H2,1H3 |
InChI Key |
VYSAJXXZKUYEPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1CC2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
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